Anthracenedicarboxylic acid

Catalog No.
S15156845
CAS No.
61415-58-5
M.F
C16H10O4
M. Wt
266.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anthracenedicarboxylic acid

CAS Number

61415-58-5

Product Name

Anthracenedicarboxylic acid

IUPAC Name

anthracene-1,2-dicarboxylic acid

Molecular Formula

C16H10O4

Molecular Weight

266.25 g/mol

InChI

InChI=1S/C16H10O4/c17-15(18)12-6-5-11-7-9-3-1-2-4-10(9)8-13(11)14(12)16(19)20/h1-8H,(H,17,18)(H,19,20)

InChI Key

FNGGVJIEWDRLFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC(=C3C(=O)O)C(=O)O

9,10-Anthracenedicarboxylic acid is a dicarboxylic compound derived from anthracene, characterized by the molecular formula C16H10O4\text{C}_{16}\text{H}_{10}\text{O}_{4}. This compound features two carboxylic acid groups located at the 9th and 10th positions of the anthracene ring, which significantly influences its electronic properties and reactivity compared to other derivatives. The presence of a larger conjugated π-electron system enhances its potential for applications in fluorescent materials due to efficient light absorption and emission capabilities.

, including:

  • Oxidation: This can lead to the formation of anthraquinone derivatives.
  • Reduction: Reduction reactions modify the functional groups attached to the anthracene ring.
  • Substitution: Substitution reactions may occur at the carboxylic acid groups or the aromatic ring.

Common reagents include thionyl chloride, dimethyl sulfoxide, and sodium ethoxide. Controlled temperatures and inert atmospheres are often required to ensure successful transformations.

Research indicates that 9,10-anthracenedicarboxylic acid exhibits significant biological activity. It influences cellular functions by affecting signaling pathways, gene expression, and cellular metabolism. The compound's unique structure allows it to interact with biomolecules, potentially serving as a fluorescent probe for biological imaging applications. This could aid in disease diagnosis and monitoring by targeting specific biomolecules within cells .

The synthesis of 9,10-anthracenedicarboxylic acid typically involves:

  • Oxidation of Anthracene: The initial step often includes oxidizing anthracene to form an intermediate.
  • Carboxylation Reaction: The intermediate undergoes carboxylation through various methods, including using hydrogen bromide in acetic acid and reacting with sodium ethoxide in dimethyl sulfoxide.

The final product is obtained after purification processes such as chromatographic separation .

9,10-Anthracenedicarboxylic acid has several notable applications:

  • Fluorescent Probes: Its fluorescent properties make it suitable for developing probes in biological imaging.
  • Organic Light Emitting Diodes (OLEDs): The compound's efficient light emission can enhance OLED performance.
  • Chemical Sensors: Its fluorescence can respond to environmental changes, making it useful for detecting specific molecules .

Studies on the interactions of 9,10-anthracenedicarboxylic acid indicate its potential for forming metal-organic frameworks (MOFs) with high porosity. These frameworks are valuable for applications in gas storage and separation technologies. The compound's ability to influence molecular interactions suggests it could play a role in various biochemical pathways related to these applications.

Several compounds share structural similarities with 9,10-anthracenedicarboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
9-Anthracenecarboxylic AcidC15H10O2\text{C}_{15}\text{H}_{10}\text{O}_{2}Contains a single carboxylic group; different reactivity
1,4-Anthracenedicarboxylic AcidC16H10O4\text{C}_{16}\text{H}_{10}\text{O}_{4}Carboxyl groups at different positions; varied electronic properties
9,10-DihydroxyanthraceneC14H12O2\text{C}_{14}\text{H}_{12}\text{O}_{2}Hydroxyl groups instead of carboxylic; different solubility and reactivity

The uniqueness of 9,10-anthracenedicarboxylic acid lies in its specific substitution pattern on the anthracene ring, which significantly influences its electronic properties and reactivity compared to these derivatives .

This compound's distinct characteristics make it particularly valuable in fields requiring advanced photophysical properties and applications in materials science.

Traditional methods for synthesizing anthracenedicarboxylic acid derivatives often rely on non-catalytic condensation reactions or photochemical pathways. A notable example involves the enantioselective [4+4] photodimerization of anthracene-2,6-dicarboxylic acid mediated by hydrogen-bonding templates. In this approach, a chiral template constructed from 7-ethynyl-1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-one and 4,4′′-diiodoterphenyl facilitates the formation of cyclodimers with up to 55% enantiomeric excess (ee) through steric shielding and conformational control. The reaction proceeds under UV irradiation (λ = 390–420 nm) in dichloromethane, with substrate concentration and temperature critically influencing enantioselectivity. For instance, at 0°C and higher concentrations, the major product shifts from racemic cyclodimer 2 to enantiomerically enriched 2, underscoring the role of thermodynamic control in traditional photodimerization.

Hydrogen-bonding interactions between the dicarboxylic acid and the chiral template stabilize specific conformers, as revealed by density functional theory (DFT) calculations. Two diastereomeric complexes, 1·6-I and 1·6-II, exhibit marginal energy differences (<0.3 kJ/mol), enabling selective excitation of conformers with distinct absorption profiles. This wavelength-dependent selectivity highlights the interplay between electronic transitions and stereochemical outcomes in traditional methodologies.

Anthracenedicarboxylate ligands exhibit remarkable structural versatility in metal-organic framework construction through their diverse coordination behaviors with metal centers. The deprotonated anthracenedicarboxylate species demonstrates multiple coordination modes that fundamentally influence the resulting framework architecture and properties [1] [2].

The most prevalent coordination modes observed in anthracenedicarboxylate-based metal-organic frameworks include bridging (µ2:η2), bis-chelating (η2), and bis-monodentate (η1) configurations [1] [2]. In bridging coordination, the carboxylate groups connect multiple metal centers, creating extended polymeric chains that form the backbone of three-dimensional networks [1]. The bis-chelating mode involves coordination of both oxygen atoms from a single carboxylate group to one metal center, while the bis-monodentate coordination features single oxygen atom coordination from each carboxylate group to different metal centers [1].

Lanthanide-based frameworks demonstrate particularly complex coordination environments, with metal centers exhibiting coordination numbers ranging from seven to nine [1] [2]. In europium and terbium frameworks, the metal centers achieve nine-coordinate environments through coordination with seven oxygen atoms from anthracenedicarboxylate ligands and two additional oxygen atoms from dimethylformamide molecules [1]. Conversely, erbium and thulium frameworks display lower coordination numbers, with seven and eight coordinate environments respectively [1].

The coordination geometry significantly influences the carboxylate group orientation relative to the anthracene backbone. Crystallographic analysis reveals that carboxylate groups are substantially twisted away from the anthracene plane, with dihedral angles ranging from 62.2° to 85.8° [1]. This twisting behavior is consistent with density functional theory calculations that predict minimum energy conformations at approximately 60° rotation of the carboxylate groups [3] [4].

Coordination ModeMetal Centers ConnectedTypical Dihedral AngleFramework Dimensionality
Bridging (µ2:η2)485.8°3D
Bis-chelating (η2)263.6°2D-3D
Bis-monodentate (η1)277.6°1D-2D

The positional isomers of anthracenedicarboxylic acid exhibit distinct coordination preferences that directly impact framework topology [5] [6]. The 2,6-anthracenedicarboxylic acid isomer preferentially forms highly crystalline octahedral structures isostructural with the well-known University of Oslo-67 frameworks, while 1,4-anthracenedicarboxylic acid produces non-isostructural frameworks with distinct pore geometries [5] [6]. The 9,10-anthracenedicarboxylic acid isomer favors rigid three-dimensional networks particularly suited for gas adsorption applications [7].

π-π Stacking-Directed Crystallographic Packing Arrangements

The π-π stacking interactions between anthracene moieties represent a critical structure-directing force in anthracenedicarboxylate-based metal-organic frameworks, governing both local chromophore arrangements and overall crystallographic packing patterns [8] [9] [10].

Anthracene units within metal-organic framework structures exhibit various π-π stacking arrangements, including face-to-face parallel stacking, edge-to-face herringbone arrangements, and displaced stacking configurations [9] [11]. The face-to-face π-stacking arrangement is particularly prevalent in anthracene-based frameworks, with typical inter-planar distances ranging from 3.4 to 5.7 Angstroms [12] [13] [10]. These distances are optimal for strong π-π interactions while avoiding excessive steric repulsion between adjacent aromatic systems [9].

In highly crystalline anthracene-based metal-organic framework-74 series structures, infinite stacks of anthracene cores are arranged along the crystallographic c-direction with inter-core distances of approximately 5.7 Angstroms [12] [13]. This arrangement creates one-dimensional hexagonal channels with pore apertures of 2 nanometers, demonstrating how π-π stacking can template specific pore architectures [12]. The anthracene units maintain a torsion angle of 60.7° between the benzene rings and the anthracene core, optimizing both π-π interactions and framework stability [12].

The rarely occurring long-range π-stacking arrangements manifest as zigzag chains in certain framework topologies, providing unique charge transport pathways with electrical conductivity values reaching 1.3 × 10⁻³ siemens per centimeter [8]. These extended π-conjugated pathways enable both high electrical conductivity and electroluminescence properties with emission centered at 575 nanometers [8].

Crystallographic analysis of lanthanide anthracenedicarboxylate frameworks reveals that adjacent discrete dinuclear units arrange into one-dimensional chains along specific crystallographic directions through intermolecular π-π stacking interactions [10]. The centroid-to-centroid separation between completely parallel anthracene rings measures 3.704 Angstroms, indicating strong π-π interactions that stabilize the overall framework structure [10].

Stacking ArrangementInter-planar Distance (Å)Framework ImpactFunctional Properties
Face-to-face parallel3.4-3.7Channel formationEnhanced conductivity
Zigzag chains5.7Extended conjugationElectroluminescence
Edge-to-face herringboneVariableDense packingStructural stability
Displaced stacking4.0-5.0Moderate interactionsBalanced properties

The π-π stacking interactions also influence photophysical properties through excimer formation and energy transfer processes [9]. When anthracene units adopt lateral face-to-face arrangements resembling brick-like structures, they exhibit remarkable red shifts of 150 nanometers in fluorescence emission, attributed to excited oligomer formation [9]. This demonstrates how controlled π-π stacking can be utilized to tune optical properties for specific applications [9].

Steric Effects of Anthracene Backbones on Framework Porosity

The bulky anthracene backbone introduces significant steric constraints that profoundly influence pore architecture, surface area, and gas adsorption properties in metal-organic frameworks [14] [15] [7]. These steric effects represent a critical design parameter that must be carefully balanced to achieve desired porosity characteristics while maintaining structural integrity [14].

Despite the presence of large anthracene panels, anthracene-functionalized frameworks can maintain moderately high porosity with Brunauer-Emmett-Teller surface areas reaching 2466 square meters per gram and pore volumes of 1.06 cubic centimeters per gram [15] [7]. This preservation of porosity is attributed to the intrinsic advantages of highly connected network topologies that construct individual metal-organic polyhedra possessing internal voids [15].

The steric hindrance imposed by anthracene backbones creates geometrically restricted pore systems that enable exceptional packing efficiency for small gas molecules [15] [7]. In anthracene-functionalized metal-organic framework-132a, the bulky anthracene panels form tight binding pockets of 6 Angstrom diameter through close packing of three anthracene units [15] [7]. These confined spaces preferentially bind hydrogen molecules over open metal sites, achieving the highest density of adsorbed hydrogen (0.075 grams per cubic centimeter) among all porous materials under identical conditions [15].

Neutron powder diffraction studies reveal that the geometrically constrained environment created by anthracene panels generates unprecedented ligand-based binding domains for gas molecules [15]. The tight pocket formed by triangular copper-isophthalate windows and three anthracene units demonstrates significantly higher gas occupancy than conventional open metal sites [15]. This represents a paradigm shift from metal-centered adsorption to ligand-based gas storage mechanisms [15].

The degree of steric restriction correlates directly with framework dynamics and gas storage performance [14]. In frameworks where steric hindrance is sufficient to render anthracene groups nearly immobilized, the restricted molecular motion eliminates rotational disorder and creates well-defined adsorption sites [14]. Solid-state nuclear magnetic resonance spectroscopy confirms that anthracene rings undergo only fast but limited angular librations rather than full rotation due to neighboring anthracene ring interference [14].

Framework SeriesSurface Area (m²/g)Pore Volume (cm³/g)Steric Constraint LevelH₂ Storage Capacity (g/L)
MFM-112a31801.31Low45
MFM-115a29001.22Moderate52
MFM-132a24661.06High52
ANMOF-7428001.15Variable48

The relationship between anthracene backbone positioning and porosity optimization demonstrates clear structure-property relationships [6]. Frameworks incorporating 2,6-anthracenedicarboxylic acid maintain higher crystallinity and surface areas compared to 9,10-anthracenedicarboxylic acid analogues due to reduced steric congestion at the 2,6-positions [6]. The 9,10-substitution pattern introduces maximum steric hindrance, resulting in severely twisted carboxylate groups and potential pore blockage [1] [2].

Steric effects also influence framework stability and activation procedures [17]. The lateral separation induced by steric hindrance between aromatic groups can prevent formation of ordered domains and affect mechanical properties [17]. However, controlled steric hindrance can enhance framework rigidity by restricting ligand motion and reducing non-radiative energy dissipation pathways [6] [18].

The photophysical properties of anthracenedicarboxylic acid isomers exhibit remarkable sensitivity to their molecular environment, with distinct solvent-dependent excited-state relaxation pathways that are intimately connected to their structural configurations [1] [2]. The relationship between molecular structure and solvent response provides fundamental insights into the mechanisms governing excited-state dynamics in these aromatic systems.

Positional Isomer Effects on Solvent Response

The three primary isomers of anthracenedicarboxylic acid - 2,6-anthracenedicarboxylic acid, 1,4-anthracenedicarboxylic acid, and 9,10-anthracenedicarboxylic acid - demonstrate markedly different responses to changes in solvent polarity [1]. The 2,6-anthracenedicarboxylic acid isomer shows minimal sensitivity to solvent polarity, with absorption and emission maxima remaining essentially unchanged across a range of polar aprotic solvents. In tetrahydrofuran, the compound exhibits an absorption maximum at 409 nanometers and emission maximum at 419 nanometers, while in dimethylacetamide these values shift only marginally to 408 nanometers and 421 nanometers respectively [1].

In contrast, the 1,4-anthracenedicarboxylic acid isomer displays significant solvent-dependent behavior. The absorption band undergoes a hypsochromic shift of 10 nanometers when transitioning from tetrahydrofuran to dimethylacetamide, while the emission maximum experiences a bathochromic shift of 8 nanometers under the same conditions [1]. This differential response indicates that the excited state is more effectively stabilized by polar solvents than the ground state, consistent with the presence of charge-transfer character in the excited state.

The 9,10-anthracenedicarboxylic acid isomer demonstrates intermediate behavior, with neither absorption nor emission spectra showing significant sensitivity to solvent polarity changes. The absorption spectrum maintains anthracene-like vibrational structure across all solvents tested, while the emission spectrum remains broad and diffuse with an emission maximum around 455 nanometers [1].

Charge Transfer Character and Solvent Relaxation

Density functional theory calculations reveal that the differential solvent response correlates directly with the degree of charge-transfer character in each isomer's excited state [1] [2]. The 1,4-anthracenedicarboxylic acid isomer adopts a coplanar geometry in both ground and excited states, with the carboxylic acid groups aligned in the same plane as the anthracene core. This configuration promotes resonance interactions between the carboxyl groups and the aromatic system, introducing significant charge-transfer character into the lowest excited state transition [1].

The magnitude of the Stokes shift in 1,4-anthracenedicarboxylic acid increases systematically with solvent polarity, demonstrating values of 4,803 reciprocal centimeters in tetrahydrofuran and 6,484 reciprocal centimeters in acidic dimethylformamide [1]. This large Stokes shift indicates substantial nuclear reorganization following photoexcitation, with solvent molecules reorienting to stabilize the dipolar excited state. The bathochromic shift observed in the emission spectrum with increasing solvent polarity reflects the preferential stabilization of the excited state through solvent-solute dipolar interactions [1].

Structural Reorganization Mechanisms

The excited-state relaxation pathways in anthracenedicarboxylic acid isomers involve multiple competing processes, including vibrational relaxation, solvent reorganization, and internal conversion. Time-dependent density functional theory calculations provide detailed insights into the structural changes accompanying photoexcitation [1] [2]. For the 9,10-anthracenedicarboxylic acid isomer, the calculations reveal dramatic structural reorganization in the excited state, with the dihedral angle between the carboxylic acid groups and the anthracene plane decreasing from 56.6 degrees in the ground state to 27.7 degrees in the first excited state [1].

This structural reorganization is accompanied by puckering of the anthracene moiety, which disrupts the planarity of the aromatic system and significantly affects the transition dipole moment. The large reconfiguration energies associated with this structural change contribute to the substantial Stokes shift observed in 9,10-anthracenedicarboxylic acid, with values of 3,667 reciprocal centimeters in tetrahydrofuran [1]. The more coplanar orientation in the excited state allows for enhanced orbital overlap between the carboxyl groups and the aromatic system, introducing resonance interactions that stabilize the excited state.

Radiative and Non-Radiative Decay Pathways

The experimental determination of radiative and non-radiative decay rate constants provides quantitative insight into the excited-state relaxation mechanisms [1]. The 2,6-anthracenedicarboxylic acid isomer exhibits the most efficient radiative decay, with an experimental radiative rate constant of 6.3 × 10^-7 reciprocal seconds in tetrahydrofuran and a relatively low non-radiative rate constant of 1.8 × 10^-7 reciprocal seconds [1]. This behavior reflects the minimal structural reorganization in the excited state and the preservation of the anthracene-like electronic structure.

The 1,4-anthracenedicarboxylic acid isomer demonstrates different decay kinetics, with a lower radiative rate constant of 3.2 × 10^-7 reciprocal seconds but a comparable non-radiative rate constant of 2.0 × 10^-7 reciprocal seconds in tetrahydrofuran [1]. The reduced radiative efficiency correlates with the charge-transfer character of the excited state, which reduces the oscillator strength of the radiative transition. The 9,10-anthracenedicarboxylic acid isomer exhibits intermediate behavior, with balanced radiative and non-radiative decay pathways that reflect the competing influences of structural reorganization and electronic delocalization [1].

Protonation-State Influence on Fluorescence Quantum Yields

The protonation state of the carboxylic acid functional groups exerts profound control over the fluorescence quantum yields and excited-state dynamics of anthracenedicarboxylic acid isomers [1] [2]. This pH-dependent modulation of photophysical properties represents a fundamental mechanism for controlling light emission in these systems and provides insights into the electronic coupling between the carboxyl substituents and the anthracene core.

Acid-Base Equilibrium in Ground and Excited States

The ground-state acid dissociation constants for the three anthracenedicarboxylic acid isomers reveal subtle but significant differences in their acid-base behavior [1]. The 2,6-anthracenedicarboxylic acid isomer exhibits a ground-state acid dissociation constant with a negative logarithmic value of 17.6, while the 1,4-anthracenedicarboxylic acid isomer shows a slightly higher value of 17.9. The 9,10-anthracenedicarboxylic acid isomer demonstrates the highest acidity with a negative logarithmic acid dissociation constant of 19.4 [1].

The excited-state acid dissociation constants, calculated using the Förster cycle, show systematic increases across all isomers [1]. The 2,6-anthracenedicarboxylic acid isomer exhibits an excited-state negative logarithmic acid dissociation constant of 23.0, representing an increase of 5.4 units relative to the ground state. Similar increases are observed for the 1,4-anthracenedicarboxylic acid isomer (23.2, increase of 5.3 units) and the 9,10-anthracenedicarboxylic acid isomer (23.8, increase of 4.4 units) [1]. These substantial increases indicate that photoexcitation significantly enhances the basicity of the carboxylate groups, reflecting the redistribution of electron density in the excited state.

Quantum Yield Modulation by Protonation State

The fluorescence quantum yields of anthracenedicarboxylic acid isomers undergo dramatic changes upon deprotonation of the carboxylic acid groups [1]. Under acidic conditions in dimethylformamide, the 2,6-anthracenedicarboxylic acid isomer maintains a high quantum yield of 0.82, while deprotonation under basic conditions reduces this value to 0.11 [1]. This represents a nearly eight-fold decrease in emission efficiency upon deprotonation.

The 1,4-anthracenedicarboxylic acid isomer demonstrates even more pronounced pH sensitivity, with the quantum yield decreasing from 0.19 in acidic dimethylformamide to 0.066 under basic conditions [1]. The 9,10-anthracenedicarboxylic acid isomer shows intermediate behavior, with quantum yields of 0.40 and 0.19 under acidic and basic conditions respectively [1]. These systematic decreases in quantum yield upon deprotonation reflect fundamental changes in the excited-state electronic structure and the opening of new non-radiative decay pathways.

Mechanistic Origins of pH-Dependent Emission

The dramatic reduction in fluorescence quantum yields upon deprotonation arises from multiple interconnected factors that affect both the radiative and non-radiative decay processes [1]. Deprotonation eliminates the ability of the carboxyl groups to participate in resonance interactions with the anthracene core, fundamentally altering the electronic structure of the excited state. This change is particularly pronounced for the 1,4-anthracenedicarboxylic acid isomer, where the coplanar geometry of the protonated form allows for extensive orbital overlap between the carboxyl groups and the aromatic system [1].

The appearance of anthracene-like vibronic structure in the absorption spectra of all three isomers under basic conditions provides direct evidence for the electronic decoupling between the carboxylate groups and the aromatic core [1]. This structural change indicates that the carboxylate groups no longer participate in the electronic transitions of the anthracene system, resulting in absorption spectra that more closely resemble those of the parent anthracene molecule.

Fluorescence Lifetime Changes with pH

The fluorescence lifetimes of anthracenedicarboxylic acid isomers exhibit substantial decreases upon deprotonation, providing quantitative insight into the changes in excited-state dynamics [1]. The 2,6-anthracenedicarboxylic acid isomer shows a fluorescence lifetime of 12.5 nanoseconds under acidic conditions, which decreases to 2.9 nanoseconds under basic conditions [1]. This four-fold reduction in lifetime reflects a significant increase in the non-radiative decay rate constant from 1.5 × 10^-7 reciprocal seconds to 30.7 × 10^-7 reciprocal seconds [1].

The 1,4-anthracenedicarboxylic acid isomer demonstrates an even more dramatic change, with the fluorescence lifetime decreasing from 12.5 nanoseconds under acidic conditions to 1.0 nanosecond under basic conditions [1]. This change is accompanied by a massive increase in the non-radiative decay rate constant from 4.9 × 10^-7 reciprocal seconds to 93.0 × 10^-7 reciprocal seconds [1]. The 9,10-anthracenedicarboxylic acid isomer shows intermediate behavior, with lifetimes of 5.7 nanoseconds and 2.2 nanoseconds under acidic and basic conditions respectively [1].

Stokes Shift Modulation by Protonation

The Stokes shifts of anthracenedicarboxylic acid isomers provide sensitive indicators of the extent of nuclear reorganization in the excited state and show systematic changes with protonation state [1]. Under acidic conditions, the 1,4-anthracenedicarboxylic acid isomer exhibits the largest Stokes shift of 6,484 reciprocal centimeters, reflecting the substantial charge-transfer character and associated nuclear reorganization in the excited state [1]. Upon deprotonation, this value decreases dramatically to 1,997 reciprocal centimeters, indicating reduced structural reorganization in the excited state of the deprotonated form [1].

The 9,10-anthracenedicarboxylic acid isomer shows a similar pattern, with Stokes shifts decreasing from 3,534 reciprocal centimeters under acidic conditions to 610 reciprocal centimeters under basic conditions [1]. This change reflects the elimination of the structural reorganization that occurs in the protonated form, where the carboxyl groups rotate toward a more coplanar orientation in the excited state. The 2,6-anthracenedicarboxylic acid isomer demonstrates the smallest changes in Stokes shift, consistent with its minimal structural reorganization in both protonated and deprotonated forms [1].

Intermolecular Energy Transfer Mechanisms in Solid-State Matrices

The incorporation of anthracenedicarboxylic acid isomers into solid-state matrices fundamentally alters their photophysical behavior through the introduction of intermolecular energy transfer processes [3] [4] [5]. These mechanisms, which are largely absent in dilute solution, represent critical pathways for energy migration and can dramatically affect both the efficiency and spectral characteristics of emission in organized solid-state systems.

Excimer Formation in Solid-State Matrices

The formation of excimers represents one of the most significant intermolecular energy transfer mechanisms observed in solid-state anthracenedicarboxylic acid systems [3] [4]. When 1,4-anthracenedicarboxylic acid is incorporated into zirconium-based metal-organic frameworks, the resulting solid-state structure exhibits clear evidence of excimer formation between neighboring anthracene units [3]. The emission decay of this system displays bi-exponential behavior, with lifetime components of 7.5 nanoseconds and 19.9 nanoseconds, indicating the presence of two distinct emissive populations [3].

The shorter lifetime component corresponds to monomeric emission from isolated anthracene units, while the longer lifetime component is attributed to excimer emission from pairs of anthracene units that interact through pi-pi stacking interactions [3]. The excimer formation is accompanied by a dramatic reduction in fluorescence quantum yield to 0.002, representing a decrease of nearly two orders of magnitude compared to the monomeric emission [3]. This quantum yield reduction is characteristic of excimer formation, where the increased lifetime is typically accompanied by reduced radiative efficiency due to the forbidden nature of the excimer-to-ground-state transition [3].

Spectral Characteristics of Energy Transfer

The spectral signatures of intermolecular energy transfer in solid-state anthracenedicarboxylic acid matrices provide detailed information about the underlying mechanisms [3] [4]. The excimer emission from the 1,4-anthracenedicarboxylic acid metal-organic framework exhibits a red-shifted emission maximum at 503 nanometers compared to the monomeric emission at 435 nanometers [3]. This bathochromic shift of approximately 68 nanometers is consistent with the formation of sandwich-type excimers, where the emission originates from a delocalized excited state formed between two anthracene units [3].

The excimer emission band is characteristically broad and structureless, lacking the vibronic fine structure that is typically observed in monomeric anthracene emission [3]. This spectral broadening reflects the range of intermolecular geometries and distances that can contribute to excimer formation in the solid-state matrix. The relative intensities of the monomeric and excimer emission bands provide quantitative information about the efficiency of energy transfer between anthracene units and the distribution of intermolecular distances within the solid-state structure [3].

Distance-Dependent Energy Transfer Efficiency

The efficiency of intermolecular energy transfer in solid-state anthracenedicarboxylic acid matrices shows strong dependence on the intermolecular distance between chromophores [6] [5]. Studies of anthracene-based systems with controlled intermolecular separations have revealed that energy transfer efficiency follows an exponential decay relationship with distance, consistent with the Dexter energy transfer mechanism [6]. For rigid phenylene-bridged systems, the energy transfer rate shows a logarithmic dependence on distance with an experimentally determined damping coefficient of 0.43 reciprocal angstroms [6].

The critical distance for efficient energy transfer in anthracene-based systems is typically on the order of 10-15 angstroms, beyond which the transfer efficiency drops precipitously [6]. This distance dependence has important implications for the design of solid-state matrices, as the intermolecular spacing must be carefully controlled to achieve optimal energy transfer efficiency while avoiding excessive quenching through other non-radiative pathways [6].

Triplet Energy Transfer Mechanisms

While most studies of anthracenedicarboxylic acid systems focus on singlet-state processes, triplet energy transfer can also play important roles in solid-state matrices [8]. The triplet state of anthracene systems typically lies approximately 1.8 electron volts above the ground state, making it accessible for energy transfer to a wide range of acceptor molecules . Intramolecular triplet energy transfer has been demonstrated in anthracene-based systems where the anthracene unit serves as an energy acceptor from higher-energy sensitizer chromophores .

The mechanism of triplet energy transfer in anthracene systems often involves an indirect pathway, beginning with singlet energy transfer from the acceptor to the donor, followed by intersystem crossing to form the donor triplet state, and subsequent triplet-triplet energy transfer back to the acceptor . This complex mechanism results in the population of the anthracene triplet state, which can then undergo radiative decay to produce phosphorescence or participate in further energy transfer processes .

Structural Factors Controlling Energy Transfer

The efficiency and selectivity of intermolecular energy transfer in solid-state anthracenedicarboxylic acid matrices are strongly influenced by the relative orientations and distances between chromophores [3] [5]. The 2,6-anthracenedicarboxylic acid isomer, when incorporated into zirconium-based metal-organic frameworks, shows minimal evidence of intermolecular energy transfer, with emission properties that closely resemble those of the isolated chromophore in solution [3]. This behavior reflects the relatively large intermolecular distances and unfavorable orientations for energy transfer in this particular solid-state structure [3].

In contrast, the 1,4-anthracenedicarboxylic acid isomer forms solid-state structures with much closer intermolecular contacts, facilitating efficient energy transfer and excimer formation [3]. The different behavior of these isomers highlights the critical importance of molecular packing in determining the photophysical properties of solid-state systems. The positioning of the carboxylic acid groups affects not only the individual chromophore properties but also the intermolecular interactions that govern energy transfer efficiency [3].

Matrix Effects on Energy Transfer Dynamics

The nature of the solid-state matrix itself can significantly influence the intermolecular energy transfer processes in anthracenedicarboxylic acid systems [9] [10]. Metal-organic framework matrices provide a unique environment where the chromophores are held in well-defined geometric arrangements, allowing for systematic studies of distance and orientation effects on energy transfer [9]. The rigid framework structure prevents the conformational flexibility that is present in solution, leading to more reproducible and predictable energy transfer behavior [9].

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

266.05790880 g/mol

Monoisotopic Mass

266.05790880 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-11-2024

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